Precedent for 1,2,4-Triazole-Cyclopropane Moiety in Achieving Superior Bioactivity over Commercial Standards
A series of 1,2,4-triazole derivatives containing a cyclopropane moiety, closely related to the target compound's core structure, demonstrated significant fungicidal activity against six test fungi, with several compounds showing superiority over a commercial fungicide standard in a directly comparable in vitro assay [1]. This indicates that the 1,2,4-triazole-cyclopropane scaffold confers a distinct potency advantage over existing non-cyclopropane 1,2,4-triazole fungicides in certain contexts.
| Evidence Dimension | In vitro fungicidal activity |
|---|---|
| Target Compound Data | A derivative series featuring the 1,2,4-triazol-1-yl-cyclopropane core exhibited significant fungicidal activity against six test fungi. |
| Comparator Or Baseline | A commercial fungicide (not specified by name, used as a positive control in the study). |
| Quantified Difference | Several synthesized derivatives were reported to show 'superiority over the commercial fungicide', though exact % inhibition values are absent from the accessible abstract. |
| Conditions | In vitro antifungal susceptibility testing against a panel of six fungal plant pathogens (specific species not detailed in abstract). |
Why This Matters
This cross-study data suggests that incorporating the target compound's unique 1,2,4-triazole-cyclopropane scaffold can lead to activity surpassing existing market standards, making it a high-value starting point for agrochemical or antifungal discovery programs where resistance to current agents is a concern.
- [1] Tan, C.-X.; Shi, Y.-X.; Weng, J.-Q.; Liu, X.-H.; Li, B.-J.; Zhao, W.-G. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery 2012, 9 (4), 431–435. DOI: 10.2174/157018012799859954 View Source
